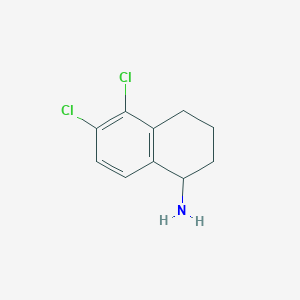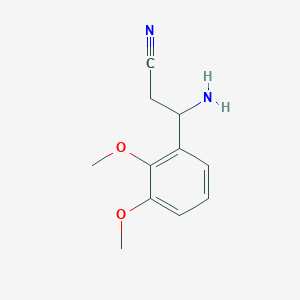
Benzyl 1-bromocyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-bromocyclopropane-1-carboxylate typically involves the bromination of cyclopropane carboxylate derivatives. One common method includes the reaction of cyclopropane carboxylic acid with benzyl alcohol in the presence of a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally synthesized in controlled laboratory settings due to its specialized applications .
化学反应分析
Types of Reactions
Benzyl 1-bromocyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN₃) and potassium tert-butoxide (KOtBu).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of azido derivatives or other substituted cyclopropane compounds.
Reduction: Formation of cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
Benzyl 1-bromocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Benzyl 1-bromocyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom in the compound can act as a leaving group, facilitating various chemical reactions. The cyclopropane ring structure also contributes to its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
- Benzyl 1-chlorocyclopropane-1-carboxylate
- Benzyl 1-iodocyclopropane-1-carboxylate
- Cyclopropane carboxylic acid derivatives
Uniqueness
Benzyl 1-bromocyclopropane-1-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and chemical properties compared to its chloro and iodo counterparts. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C11H11BrO2 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
benzyl 1-bromocyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11BrO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI 键 |
VNPIDJXSIFIIIE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)

![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)



![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)




